molecular formula C14H9BrClN3O2 B6197971 (2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid CAS No. 2680546-98-7

(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B6197971
CAS No.: 2680546-98-7
M. Wt: 366.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a useful research compound. Its molecular formula is C14H9BrClN3O2 and its molecular weight is 366.6. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves the synthesis of the pyrazole ring followed by the addition of the cyanopropenoic acid group. The final step involves the introduction of the bromophenyl and chloromethyl groups.", "Starting Materials": [ "3-methyl-1H-pyrazole-4-carboxylic acid", "3-bromophenylboronic acid", "5-chloro-1-penten-3-one", "copper (II) acetate", "potassium carbonate", "palladium (II) acetate", "acetic acid", "sodium borohydride", "acetic anhydride", "acetonitrile", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-methyl-1H-pyrazole-4-carboxylic acid", "React 3-methyl-1H-pyrazole with ethyl chloroformate in the presence of triethylamine to form 3-methyl-1H-pyrazole-4-carboxylic acid", "Step 2: Synthesis of 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole", "React 3-methyl-1H-pyrazole-4-carboxylic acid with 3-bromophenylboronic acid, palladium (II) acetate, and copper (II) acetate in the presence of acetic acid and acetonitrile to form 1-(3-bromophenyl)-3-methyl-1H-pyrazole", "React 1-(3-bromophenyl)-3-methyl-1H-pyrazole with 5-chloro-1-penten-3-one in the presence of potassium carbonate and acetic acid to form 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole", "Step 3: Synthesis of (2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid", "React 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole with sodium borohydride in the presence of acetic anhydride to form 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl)methanol", "React 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl)methanol with cyanopropenoic acid in the presence of sodium hydroxide and hydrochloric acid to form (2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid" ] }

CAS No.

2680546-98-7

Molecular Formula

C14H9BrClN3O2

Molecular Weight

366.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.